molecular formula C17H16N2O4 B11331574 3-ethoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

3-ethoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

Cat. No.: B11331574
M. Wt: 312.32 g/mol
InChI Key: MHIZOTDICGQJOI-UHFFFAOYSA-N
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Description

3-ethoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves a multi-step processThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzoxazine derivatives .

Scientific Research Applications

3-ethoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl hexopyranoside:

    2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-dione: Known for its herbicidal activity.

Uniqueness

3-ethoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

3-ethoxy-N-(3-oxo-4H-1,4-benzoxazin-6-yl)benzamide

InChI

InChI=1S/C17H16N2O4/c1-2-22-13-5-3-4-11(8-13)17(21)18-12-6-7-15-14(9-12)19-16(20)10-23-15/h3-9H,2,10H2,1H3,(H,18,21)(H,19,20)

InChI Key

MHIZOTDICGQJOI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3

Origin of Product

United States

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